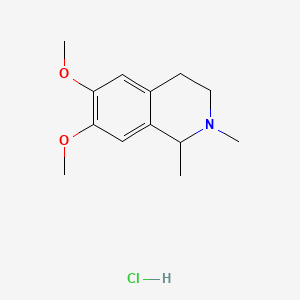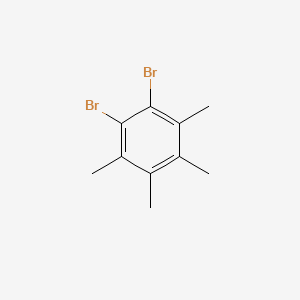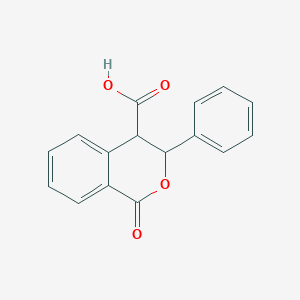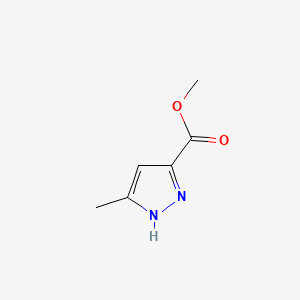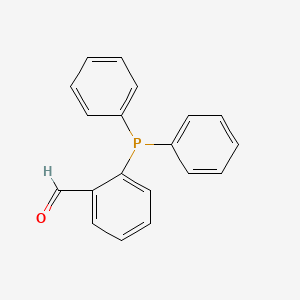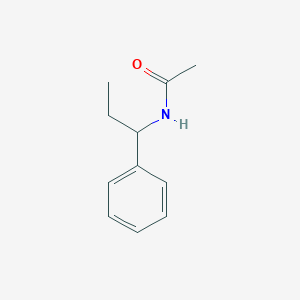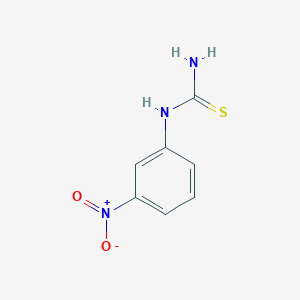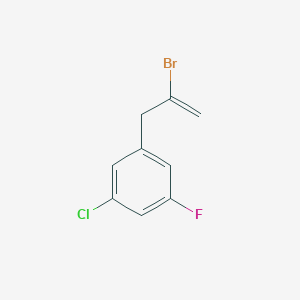
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene, also known as 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene, is a halogenated organic compound with a wide range of applications in the fields of scientific research and industrial production. 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene is a colorless liquid with a boiling point of 156-158 °C and a melting point of -45 °C. It is insoluble in water, but soluble in most organic solvents.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene involves the reaction of 3-chloro-5-fluorobenzaldehyde with propargyl bromide in the presence of a base to form 3-(3-chloro-5-fluorophenyl)prop-2-yn-1-ol, which is then converted to the desired compound through a bromination reaction.
Starting Materials
3-chloro-5-fluorobenzaldehyde, propargyl bromide, base, bromine
Reaction
Step 1: 3-chloro-5-fluorobenzaldehyde is reacted with propargyl bromide in the presence of a base (such as potassium carbonate) to form 3-(3-chloro-5-fluorophenyl)prop-2-yn-1-ol., Step 2: The 3-(3-chloro-5-fluorophenyl)prop-2-yn-1-ol is then reacted with bromine to form 2-bromo-3-(3-chloro-5-fluorophenyl)-1-propene.
Scientific Research Applications
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of other organic compounds. It has also been used as a catalyst for the synthesis of polymers and as a solvent for the extraction of natural products.
Mechanism Of Action
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene is a halogenated organic compound and its mechanism of action is based on its ability to form halogen bonds with other molecules. Halogen bonds are weak, non-covalent interactions that form between a halogen atom and a lone pair of electrons on an electron-rich atom, such as oxygen or nitrogen. The halogen bonds formed by 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene can be used to stabilize the structure of molecules, resulting in increased solubility and improved reactivity.
Biochemical And Physiological Effects
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene is not known to have any direct biochemical or physiological effects. However, it has been shown to interact with certain enzymes, such as cytochrome P450, and this interaction can affect the metabolism of drugs and other substances. In addition, 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene can be used as a reagent in the synthesis of pharmaceuticals, and the products of this synthesis can have direct biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. It is also soluble in most organic solvents, making it easy to use in a variety of reaction conditions. The main limitation of 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene is its low boiling point, which can make it difficult to use in certain reaction conditions.
Future Directions
There are several potential future directions for the use of 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene in scientific research. It could be used as a catalyst for the synthesis of polymers, or as a reagent in the synthesis of pharmaceuticals. It could also be used as a starting material for the synthesis of other organic compounds, such as dyes, pigments, and fragrances. In addition, 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene could be used in the development of new drugs and drug delivery systems. Finally, it could be used as a solvent for the extraction of natural products, such as essential oils and fragrances.
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-chloro-5-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMYCWZWUMAYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373609 |
Source


|
| Record name | 1-(2-bromoprop-2-enyl)-3-chloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene | |
CAS RN |
842140-29-8 |
Source


|
| Record name | 1-(2-bromoprop-2-enyl)-3-chloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

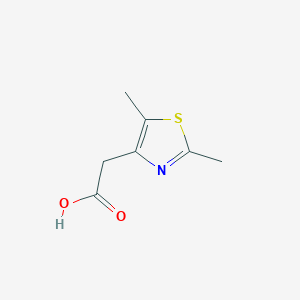
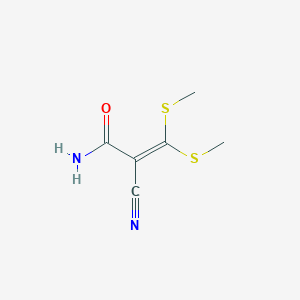
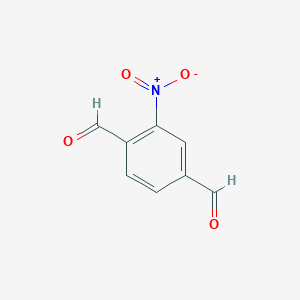
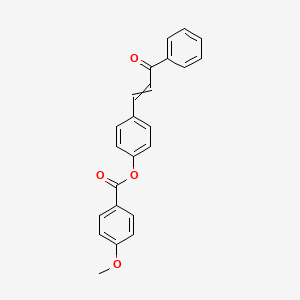
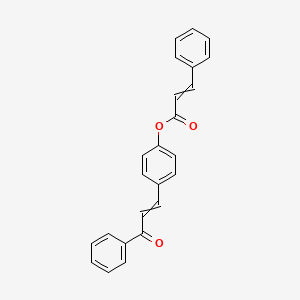
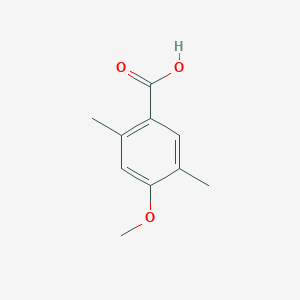
![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)
